molecular formula C20H28N4O3 B5480657 (2S,3R)-2-amino-3-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butan-1-one

(2S,3R)-2-amino-3-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butan-1-one

Cat. No.: B5480657
M. Wt: 372.5 g/mol
InChI Key: ARQIDBNLCQCRDZ-ACJLOTCBSA-N
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Description

(2S,3R)-2-amino-3-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and multiple methoxy groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-amino-3-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the piperidine ring: The pyrazole intermediate is then reacted with a piperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-amino-3-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

(2S,3R)-2-amino-3-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-2-amino-3-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrazole ring, a piperidine ring, and multiple methoxy groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(2S,3R)-2-amino-3-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-13(26-2)18(21)20(25)24-9-7-14(8-10-24)19-17(12-22-23-19)15-5-4-6-16(11-15)27-3/h4-6,11-14,18H,7-10,21H2,1-3H3,(H,22,23)/t13-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQIDBNLCQCRDZ-ACJLOTCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC(=CC=C3)OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC(=CC=C3)OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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